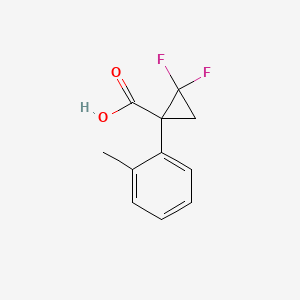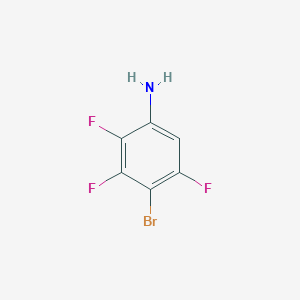
4-Bromo-2,3,5-trifluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3,5-trifluoroaniline: is an organic compound with the molecular formula C6H3BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5-trifluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of aniline derivatives. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective substitution of the hydrogen atoms with bromine and fluorine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The process may include steps such as nitration, reduction, and halogenation, followed by purification techniques like crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,3,5-trifluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-2,3,5-trifluoroaniline is used as a building block in organic synthesis. It is valuable for the preparation of more complex fluorinated aromatic compounds, which are important in materials science and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and selectivity.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and bioactivity.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3,5-trifluoroaniline depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparación Con Compuestos Similares
- 4-Bromo-2,3,5,6-tetrafluoroaniline
- 2-Bromo-4,5,6-trifluoroaniline
- 4-Bromo-3-(trifluoromethyl)aniline
Comparison: 4-Bromo-2,3,5-trifluoroaniline is unique due to its specific substitution pattern on the benzene ring. Compared to other similar compounds, it offers distinct reactivity and properties, making it suitable for specific applications in synthesis and research. For example, the presence of three fluorine atoms and one bromine atom provides a balance of electronic effects that can influence its chemical behavior and interactions.
Propiedades
Fórmula molecular |
C6H3BrF3N |
|---|---|
Peso molecular |
225.99 g/mol |
Nombre IUPAC |
4-bromo-2,3,5-trifluoroaniline |
InChI |
InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(11)5(9)6(4)10/h1H,11H2 |
Clave InChI |
OTKIRDUIIXKXEH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)Br)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


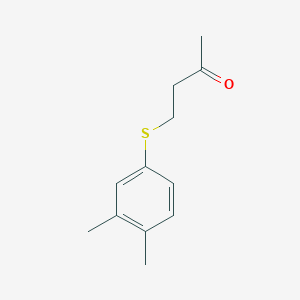
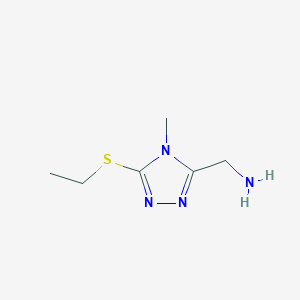
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
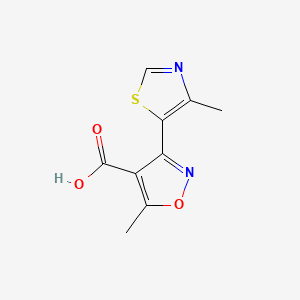
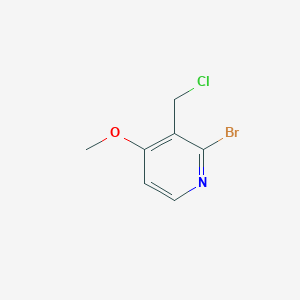
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
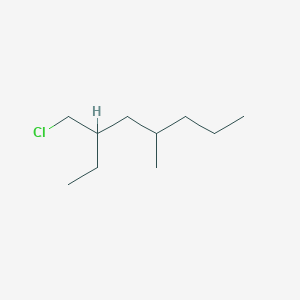
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
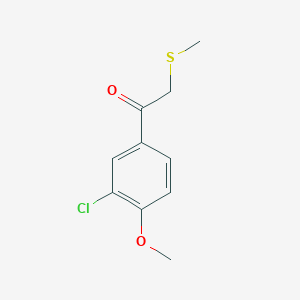
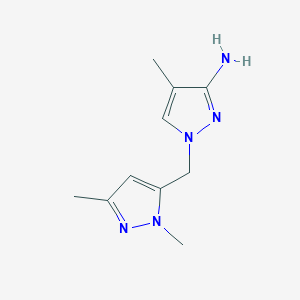
![3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride](/img/structure/B13647882.png)
